Product packaging for 1-Phenyl-3-(1-phenylethyl)thiourea(Cat. No.:CAS No. 15093-41-1)

1-Phenyl-3-(1-phenylethyl)thiourea

Cat. No.: B085441
CAS No.: 15093-41-1
M. Wt: 256.4 g/mol
InChI Key: KPHXIOWPVPBEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(1-phenylethyl)thiourea is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. It belongs to the organosulfur class of thiourea derivatives, which are widely investigated for their diverse biological activities and ability to serve as precursors for synthesizing various heterocyclic compounds . While specific pharmacological data for this thiourea is limited in the public domain, its structural analog, 1-phenyl-3-(1-phenylethyl)urea, has been identified as a potent inhibitor in biological systems. Research on the urea derivative has demonstrated its potential as a novel, small-molecule complement inhibitor, with optimized compounds showing excellent inhibition activity (IC50 values as low as 13 nM) in the classical, lectin, and alternative pathways by specifically inhibiting C9 deposition . Furthermore, the same urea core structure has been identified as a novel inhibitor of the CRAC channel, which plays a critical role in immune cell signaling, suggesting a broader potential for modulating immune responses and calcium signaling pathways . The thiourea moiety itself is a established pharmacophore in approved drugs and bioactive molecules, associated with antibacterial, antioxidant, and anticancer properties in research settings . The presence of the sulfur atom and amine groups in the thiourea structure makes it an excellent ligand for metal coordination, which can be exploited to develop metal complexes with enhanced or novel bioactivities . This compound is provided for research use only to explore these and other potential biochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2S B085441 1-Phenyl-3-(1-phenylethyl)thiourea CAS No. 15093-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15093-41-1

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

1-phenyl-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C15H16N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18)

InChI Key

KPHXIOWPVPBEKR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2

Isomeric SMILES

CC(C1=CC=CC=C1)N=C(NC2=CC=CC=C2)S

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2

Other CAS No.

15093-41-1

Synonyms

N-phenyl-N'-(1-phenylethyl)thiourea

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N Phenyl N 1 Phenylethyl Thiourea Analogues

Established Synthetic Pathways for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives, including N-phenyl-N'-(1-phenylethyl)thiourea, is primarily achieved through several established methods. These pathways offer versatility in accessing a wide range of substituted thioureas.

Isothiocyanate-Amine Condensation Routes

The most common and versatile method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. nih.govresearchgate.net In the context of N-phenyl-N'-(1-phenylethyl)thiourea, this involves the reaction of phenyl isothiocyanate with 1-phenylethylamine. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. nih.gov The general applicability of this method allows for the synthesis of a wide array of thiourea derivatives by varying the amine and isothiocyanate starting materials. researchgate.net

The synthesis of thiourea-tethered C-glycosyl amino acids has been successfully achieved through the addition of peracetylated glycosylmethyl isothiocyanates to an amine-functionalized amino acid, highlighting the broad scope of the isothiocyanate-amine coupling reaction. nih.gov

Alternative Synthetic Approaches

While the isothiocyanate-amine condensation is prevalent, alternative methods provide routes to thioureas when the desired isothiocyanate is unavailable or when different reaction conditions are preferred.

One notable alternative involves the use of carbon disulfide. nih.govresearchgate.net This method typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate from the reaction of an amine with carbon disulfide. nih.gov This intermediate can then be desulfurized in situ to generate an isothiocyanate, which subsequently reacts with another amine to form the thiourea. nih.gov A one-pot synthesis of symmetrical N,N'-disubstituted thioureas from amines and carbon disulfide has been developed using a ZnO/Al2O3 composite as a heterogeneous and reusable catalyst. acs.org An efficient method for synthesizing both symmetrical and unsymmetrical substituted thiourea derivatives involves the straightforward condensation between amines and carbon disulfide in an aqueous medium. acs.orgorganic-chemistry.org

Another approach utilizes thiophosgene (B130339) or its less toxic substitutes as a coupling reagent to convert amines into the corresponding thioureas. researchgate.net Additionally, the reaction of primary amines with thiocarbamoyl benzotriazoles, which act as synthetic equivalents of isothiocyanates, can produce thioureas. nih.gov A two-step method for the synthesis of unsymmetrical N,N'-disubstituted thioureas has been developed using phenyl chlorothionoformate and amines in water. researchgate.net

Strategies for Structural Diversification of N-Phenyl-N'-(1-Phenylethyl)thiourea Scaffolds

The structural framework of N-phenyl-N'-(1-phenylethyl)thiourea offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues with potentially varied properties.

Substitution Patterns on Phenyl and Phenylethyl Moieties

Systematic substitution on the phenyl ring of 1-benzoyl-3-phenyl-thiourea derivatives has been explored to evaluate their biological activities. nih.gov The electronic effects of substituents on the rate and mechanism of reactions involving 1-phenylethyl derivatives have also been a subject of study. acs.org

Incorporation of Heterocyclic Units

Thiourea derivatives are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. tandfonline.comchim.it The thiourea moiety can act as a synthon for constructing rings such as thiazoles, pyrimidines, and quinazolines. nih.gov For example, N-acyl thiourea derivatives containing heterocyclic rings have been synthesized by reacting an in situ generated isothiocyanate with a heterocyclic amine. nih.gov

The design and synthesis of thiourea derivatives bearing sulfur-containing heterocyclic scaffolds, such as thiophene (B33073) and thiadiazole, have been reported. nih.gov Furthermore, thioureas have been utilized in the synthesis of various other heterocyclic systems, including 2-amino-4H-chromene derivatives, flavanones, and benzothiopyrans. chim.it The synthesis of thiazolidinone scaffolds based on a quinolone moiety has been achieved starting from N,N-disubstituted thioureas. nih.gov

Green Chemistry Principles in Thiourea Synthesis

Recent efforts in chemical synthesis have increasingly focused on the adoption of green chemistry principles to minimize environmental impact. In the context of thiourea synthesis, several environmentally benign approaches have been developed.

One strategy involves the use of greener solvents or solvent-free conditions. mdpi.comnih.gov Water has been successfully employed as a solvent for the synthesis of unsymmetrical N,N'-disubstituted thioureas. researchgate.net Reactions conducted "on-water" for the synthesis of unsymmetrical thioureas offer simple product isolation and recycling of the aqueous effluent. organic-chemistry.org A one-pot method for the preparation of nitro N,N'-diaryl thioureas has been developed using the green solvent cyrene. nih.gov

The use of catalysts that can be easily recovered and reused is another key aspect of green chemistry. rsc.org Deep eutectic solvents (DESs) have been utilized as both a green catalyst and reaction medium for the direct preparation of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source. rsc.org This method allows for the easy recovery and reuse of the DES for multiple cycles without a significant loss in activity. rsc.org Furthermore, microwave-assisted synthesis has been employed for the preparation of phenylthiourea, offering a more efficient and faster method compared to conventional heating. ijcrt.org The use of sunlight in a catalyst-free method for synthesizing symmetric thiourea derivatives in water has also been reported. nih.gov

Below is a table summarizing various synthetic approaches for thiourea derivatives, highlighting the reagents and key features of each method.

Synthetic Approach Key Reagents Key Features Reference(s)
Isothiocyanate-Amine CondensationIsothiocyanate, AmineVersatile, high yields nih.gov, researchgate.net
Carbon Disulfide MethodCarbon Disulfide, AmineAlternative to isothiocyanates, can be one-pot acs.org, nih.gov, acs.org
Phenyl Chlorothionoformate MethodPhenyl Chlorothionoformate, AmineTwo-step synthesis of unsymmetrical thioureas in water researchgate.net
Thiocarbamoyl Benzotriazole MethodThiocarbamoyl Benzotriazole, AmineSolid-state synthesis nih.gov
Deep Eutectic Solvent (DES) CatalysisThiourea, Amine, Choline Chloride/Tin(II) ChlorideGreen catalyst and medium, reusable rsc.org
Microwave-Assisted SynthesisAniline, Ammonium ThiocyanateFaster reaction times ijcrt.org
"On-Water" SynthesisIsothiocyanate, AmineGreen solvent, simple work-up organic-chemistry.org
Sunlight-Promoted SynthesisCarbon Disulfide, Aromatic AmineCatalyst-free, uses renewable energy nih.gov

Structural Elucidation and Conformational Analysis of N Phenyl N 1 Phenylethyl Thiourea Derivatives

Spectroscopic Characterization Techniques

A battery of spectroscopic techniques is employed to piece together the molecular puzzle of N-Phenyl-N'-(1-phenylethyl)thiourea derivatives. These methods provide a wealth of information about the connectivity of atoms and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework. In acyl thiourea (B124793) derivatives, the protons of the N-H groups typically appear as broad singlets in the ¹H NMR spectrum at distinct chemical shifts. For instance, in N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the 3-NH proton resonates at δ 13.21 ppm, while the 1-NH proton is observed at 10.42 ppm. nih.gov The carbon of the thiocarbonyl group (C=S) in ¹³C NMR spectra characteristically appears in the range of 180 ppm. For example, in a series of 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, the C=S carbon signal was observed around 180 ppm. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable insights into the functional groups present in the molecule. The N-H stretching vibrations in acyl thiourea derivatives are typically observed in the region of 3191–3195 cm⁻¹. nih.gov The C=O stretching frequency is found around 1692–1698 cm⁻¹, and the C=S stretching vibration appears in the 1174–1178 cm⁻¹ range. nih.gov

UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule and is sometimes used in conjunction with other methods to study interactions, such as DNA binding. For example, the interaction of an acyl thiourea derivative with DNA resulted in a hypochromic shift in its UV-visible spectrum, indicating a binding event. nih.gov

Table 1: Spectroscopic Data for Selected Thiourea Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide13.21 (3-NH), 10.42 (1-NH) nih.gov-3191-3195 (N-H), 1692-1698 (C=O), 1174-1178 (C=S) nih.gov
2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide-179.99 (C=S) mdpi.com-

X-ray Crystallography for Solid-State Structure Determination

For N-Phenyl-N'-(1-phenylethyl)thiourea derivatives, X-ray crystallography has been instrumental in confirming their molecular structures. nih.gov For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide revealed that the planar rings within the molecule are situated at a dihedral angle of 33.32(6)°. nih.gov The molecules were found to form intramolecular N–H⋯O hydrogen bonds, creating S(6) ring motifs. These are further linked by intermolecular C–H⋯O and N–H⋯S hydrogen bonds, resulting in the formation of R²₂(8) ring motifs and infinite double chains. nih.gov Such detailed structural information is invaluable for understanding the forces that govern the packing of these molecules in a crystal lattice. nih.gov

In recent years, advancements like small-molecule serial femtosecond X-ray crystallography (smSFX) have emerged, enabling the structure determination of microcrystalline materials that are challenging to analyze with traditional methods. nih.gov

Table 2: Selected Crystallographic Data for a Thiourea Derivative

CompoundCrystal SystemSpace GroupKey Interactions
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide--Intramolecular N–H⋯O, Intermolecular C–H⋯O and N–H⋯S hydrogen bonds, C–H⋯π and π⋯π interactions nih.gov

Conformational Equilibrium Studies and Solvent Dependence

In solution, molecules like N-Phenyl-N'-(1-phenylethyl)thiourea are not static but exist as an equilibrium of different conformations. The study of this equilibrium and how it is influenced by the surrounding solvent is crucial for understanding their behavior in different environments.

The conformation of thiourea derivatives is significantly influenced by hydrogen bonding. Intramolecular hydrogen bonds, such as the N–H⋯O interaction observed in acyl thioureas, can lock the molecule into a specific conformation. nih.gov The stability of these conformations can be affected by the solvent's polarity and its ability to form hydrogen bonds. While specific studies on the solvent dependence of 1-Phenyl-3-(1-phenylethyl)thiourea's conformational equilibrium are not detailed in the provided results, the principles of conformational analysis suggest that different solvents would shift the equilibrium towards conformations that are best stabilized by the solvent environment.

Chirality and Stereochemical Considerations in N-Phenyl-N'-(1-phenylethyl)thiourea Analogues

The presence of a chiral center, such as the 1-phenylethyl group in N-Phenyl-N'-(1-phenylethyl)thiourea, introduces the fascinating property of stereoisomerism. youtube.com This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers. youtube.com The absolute configuration of this stereocenter is designated as either (R) or (S). youtube.com

The synthesis of enantiopure N-Phenyl-N'-(1-phenylethyl)thiourea analogues, where only one of the two enantiomers is present, is of significant interest. nih.gov For example, enantiopure N-(4-X-phenyl)-N'-[1(S)-1-phenylethyl]thiourea derivatives (where X = Cl, Br, NO₂) have been synthesized and their structures confirmed by X-ray diffraction. nih.gov The chirality of these molecules can have a profound impact on their properties and interactions with other chiral molecules, which is a cornerstone of asymmetric catalysis and medicinal chemistry. rsc.orgmdpi.commdpi.com

Coordination Chemistry of N Phenyl N 1 Phenylethyl Thiourea Ligands

Complexation with Transition Metal Ions

N-Phenyl-N'-(1-phenylethyl)thiourea, like other N,N'-disubstituted thioureas, readily forms complexes with a range of transition metal ions, including but not limited to copper (Cu), nickel (Ni), cobalt (Co), palladium (Pd), and platinum (Pt). researchgate.netuaeu.ac.aenih.gov The formation of these complexes typically involves the reaction of the thiourea (B124793) ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727) or ethanol. materialsciencejournal.org The stoichiometry of the resulting complexes, commonly ML₂ or ML₂Cl₂, can often be controlled by the molar ratio of the reactants. researchgate.netmaterialsciencejournal.org In some instances, particularly with Cu(II), the thiourea ligand can act as a reducing agent, resulting in the formation of Cu(I) complexes.

The architectural diversity of metal complexes with N,N'-disubstituted thiourea ligands is vast, encompassing both mononuclear and polynuclear structures.

Polynuclear complexes , including dinuclear, trinuclear, and even hexanuclear clusters, can also be formed. researchgate.net In these architectures, the thiourea ligand often acts as a bridging ligand, connecting two or more metal centers. The sulfur atom of the thiourea is particularly adept at forming bridges between metal ions, leading to the formation of M-S-M linkages. wm.edu The formation of polynuclear structures can be influenced by the reaction conditions, the nature of the metal ion, and the specific substituents on the thiourea ligand. For example, the reaction of N-thiophosphorylated thioureas with Cu(I) has been shown to produce polynuclear complexes with varying nuclearities, such as [Cu₄L₄], [Cu₈L₈], and [Cu₃L₃]. materialsciencejournal.org

The general structures of these architectures are depicted below:

Complex ArchitectureGeneral StructureDescription
Mononuclear[M(L)n(X)m]A single metal center (M) is coordinated by 'n' thiourea ligands (L) and 'm' other ligands (X, e.g., halides).
Polynuclear (Bridging)[M₂(L)n(μ-L)m(X)p]Two or more metal centers are linked by bridging thiourea ligands (μ-L).

This table provides a generalized representation of mononuclear and polynuclear complexes.

N-Phenyl-N'-(1-phenylethyl)thiourea possesses two primary donor sites: the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the N-H groups. This allows for several possible coordination modes.

The most common coordination mode for N,N'-disubstituted thioureas is monodentate coordination through the sulfur atom . researchgate.netuaeu.ac.ae This is attributed to the soft nature of the sulfur atom, which has a high affinity for soft and borderline metal ions like Cu(I), Ag(I), Pd(II), and Pt(II). In this mode, the ligand binds to a single metal center via the sulfur atom.

Bidentate coordination is also possible, though often less common for simple N,N'-disubstituted thioureas unless additional coordinating groups are present. In such cases, the ligand chelates to the metal center, forming a ring. For N-acyl or N-aroyl thioureas, bidentate coordination involving the sulfur and the carbonyl oxygen atom (S,O-coordination) is frequently observed. nih.gov For N-pyridyl thioureas, bidentate coordination via the sulfur and a nitrogen atom of the pyridyl ring (S,N-coordination) can occur. For 1-Phenyl-3-(1-phenylethyl)thiourea, bidentate coordination would likely involve one of the nitrogen atoms of the thiourea backbone along with the sulfur atom (S,N-coordination). This mode is often observed after the deprotonation of the N-H group, leading to an anionic ligand. nih.gov

The coordination can be summarized as follows:

Coordination ModeDescription
Monodentate (S-coordination)The ligand binds to the metal center exclusively through the sulfur atom.
Bidentate (S,N-coordination)The ligand binds to the metal center through both the sulfur and one of the nitrogen atoms, typically after deprotonation of the N-H group.

This table outlines the primary coordination modes for N,N'-disubstituted thiourea ligands.

Role of Steric and Electronic Factors in Complex Formation

The formation and structure of metal complexes with N-Phenyl-N'-(1-phenylethyl)thiourea are significantly influenced by both steric and electronic factors.

Steric factors arise from the spatial arrangement of the atoms and groups within the ligand. The bulky 1-phenylethyl and phenyl groups in N-Phenyl-N'-(1-phenylethyl)thiourea can create steric hindrance around the coordination sites. This steric bulk can influence the coordination number of the metal ion, with bulkier ligands favoring lower coordination numbers. For instance, while smaller thiourea ligands might form hexacoordinate complexes, the presence of the 1-phenylethyl group could favor the formation of tetracoordinate complexes.

Electronic factors relate to the distribution of electron density within the ligand. The phenyl groups are generally electron-withdrawing, which can affect the electron-donating ability of the nitrogen and sulfur atoms. The electron density on the sulfur and nitrogen atoms will influence the strength of the coordinate bond with the metal ion. Substituents on the phenyl rings can further modulate these electronic effects. Electron-donating groups would increase the electron density on the donor atoms, potentially leading to stronger coordination, while electron-withdrawing groups would have the opposite effect.

Characterization of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of N-Phenyl-N'-(1-phenylethyl)thiourea.

Infrared (IR) Spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The IR spectrum of the free ligand shows characteristic bands for the N-H, C=S, and C-N stretching vibrations. Upon complexation, shifts in these bands provide evidence of coordination.

A decrease in the frequency of the ν(C=S) band is indicative of the coordination of the sulfur atom to the metal center. nih.gov

Changes in the position and shape of the ν(N-H) bands can suggest the involvement of the nitrogen atoms in coordination or hydrogen bonding. nih.gov

An increase in the frequency of the ν(C-N) band upon coordination through the sulfur atom is also a common observation.

A representative table of IR spectral data for a generic N,N'-disubstituted thiourea and its metal complex is shown below:

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation of Shift
ν(N-H)~3200~3200 (or shifted)Shift or broadening suggests N-H involvement in H-bonding or coordination.
ν(C=S)~750~720Decrease in frequency indicates S-coordination.
ν(C-N)~1450~1470Increase in frequency supports S-coordination.

This table presents typical IR spectral shifts observed upon complexation of N,N'-disubstituted thioureas and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides valuable information about the structure of the complexes in solution.

In ¹H NMR, the chemical shift of the N-H protons can be indicative of coordination. A downfield shift of the N-H proton signal upon complexation is often observed. mdpi.com

In ¹³C NMR, a shift in the resonance of the C=S carbon atom upon coordination provides further evidence of the involvement of the sulfur atom in bonding. mdpi.com

Electronic Spectroscopy (UV-Vis) is used to study the electronic transitions within the complexes and to gain insight into their geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The position and intensity of these bands can be characteristic of the coordination environment of the metal.

Stability and Reactivity of N-Phenyl-N'-(1-Phenylethyl)thiourea Metal Complexes

The reactivity of these complexes is also a subject of interest. The coordinated thiourea ligand can undergo various reactions, and the metal center can influence the reactivity of the ligand. For instance, the coordination to a metal ion can make the N-H protons more acidic, facilitating their deprotonation. The reactivity of the complexes is also relevant to their potential applications in areas such as catalysis and materials science.

Computational and Theoretical Investigations of N Phenyl N 1 Phenylethyl Thiourea

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to thiourea (B124793) derivatives to determine their optimized geometries, vibrational frequencies, and electronic properties.

Detailed research findings from DFT calculations reveal key structural and electronic features. For instance, studies on similar thiourea compounds, such as 1-furoyl-3-phenylthiourea, have utilized DFT to calculate optimized geometry and electronic structure. researchgate.net These calculations help in determining crucial bond lengths and angles, providing a three-dimensional model of the molecule. The localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. For many thiourea derivatives, the HOMO is often localized over the sulfur atom, indicating its nucleophilic character and soft active site, which is crucial for interactions with metal ions or biological receptors. researchgate.net

In a study on 1-benzyl-3-phenylthiourea (B182860) complexes, DFT calculations using the B3LYP functional confirmed a distorted square planar geometry around a central platinum metal ion. mdpi.com The calculations of bond lengths and angles supported experimental spectroscopic data and highlighted the trans influence of the sulfur atom. mdpi.com Furthermore, the HOMO-LUMO energy gap is a critical parameter derived from DFT, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Hirshfeld surface analysis, often combined with DFT, has been used to study intermolecular interactions in crystals of N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea derivatives. mdpi.com These calculations help visualize and quantify hydrogen bonds and other non-covalent interactions that dictate the molecular packing in the solid state. mdpi.com All studied structures were found to organize via the formation of a thioamide {…H-N-C=S}₂ dimer. mdpi.com

Table 1: Representative Theoretical Data for Thiourea Derivatives from Computational Studies

ParameterCompound StudiedMethod/Basis SetFindingReference
Molecular Geometry1-furoyl-3-phenylthioureaDFT/DGauss (DZVP2)Calculated bond lengths and angles in agreement with similar reported structures. researchgate.net
Frontier Orbitals1-furoyl-3-phenylthioureaDFT/DGauss (DZVP2)HOMO localized on the sulfur atom, indicating a soft active site. researchgate.net
Optimized Geometry[Pt(BPT)(dppe)]B3LYP/Def2TZVP//B3LYP/Lanl2dzDistorted square planar geometry due to Pt-P and Pt-S bond lengths. mdpi.com
HOMO-LUMO Gap[Pt(BPT)₂(Bipy)]B3LYP/Def2TZVP//B3LYP/Lanl2dzPossessed the lowest HOMO-LUMO gap among the studied complexes. mdpi.com
Intermolecular InteractionsN-(4-Cl-phenyl)-N-[1(S)-1-phenylethyl]thioureaHirshfeld Surface AnalysisMolecules form thioamide {…H-N-C=S}₂ dimers via hydrogen bonds. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. They allow researchers to study the conformational flexibility and dynamic behavior of molecules like N-Phenyl-N'-(1-phenylethyl)thiourea over time.

Given the rotatable bonds within the N-Phenyl-N'-(1-phenylethyl)thiourea structure—specifically around the C-N bonds of the thiourea core and the bond connecting the phenylethyl group—the molecule can adopt various conformations. MD simulations can explore this conformational space, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

For example, MD simulations have been used to evaluate the stability of interactions between thiourea-iron (III) complexes and the NUDT5 protein, a target for breast cancer. nih.gov The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over the simulation time. nih.gov Low and stable RMSD values suggest that the ligand remains bound in a stable pose, while RMSF values indicate the flexibility of different parts of the protein or ligand. nih.gov In a study on eIF4A1 inhibitors, MD simulations recreated the opening and closing of the helicase upon ATP binding and evaluated the stability of potential inhibitors in the binding pocket. nih.gov These simulations showed that a stable compound could maintain the closed, active conformation of the enzyme. nih.gov

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a key tool in drug discovery for screening virtual libraries of compounds against a specific biological target and for proposing the binding mode of a potential drug.

For thiourea derivatives, docking studies have been instrumental in identifying potential mechanisms of action. For instance, a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea (B33335)/thiourea derivatives were docked into the inhibitor binding cavity of the human adenosine (B11128) A₂A receptor to understand their binding interactions for potential antiparkinsonian activity. indexcopernicus.com Such studies use scoring functions to estimate the binding affinity, helping to rank different derivatives and guide the synthesis of more potent compounds.

In another study, thiourea-iron (III) complexes were docked against NUDIX hydrolase type 5 (NUDT5), a therapeutic target for breast cancer. nih.gov The results of the docking, combined with MD simulations, showed stable interactions and helped identify which compounds were promising candidates for further development. nih.gov The docking process typically reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For G-quadruplex DNA ligands, docking helps understand the end-stacking interactions between the ligand's aromatic system and the G-quartets of the DNA structure. nih.gov

Table 2: Examples of Docking Studies on Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. By identifying which molecular properties (descriptors) are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for N-Phenyl-N'-(1-phenylethyl)thiourea was not found in the reviewed literature, the principles of QSAR are widely applied to series of thiourea derivatives. To build a QSAR model, a set of thiourea analogs with known biological activities (e.g., IC₅₀ values) is required. For each compound, a variety of molecular descriptors are calculated, which can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area, and pharmacophore features.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the activity. The resulting model can then be used to predict the activity of N-Phenyl-N'-(1-phenylethyl)thiourea and guide the design of new derivatives with potentially enhanced activity by modifying the chemical structure to optimize the key descriptors identified by the model.

Prediction of Mechanistic Pathways

Computational methods can also be used to predict the likely mechanistic pathways of a compound's chemical reactions or its metabolic fate. For thiourea derivatives, this can involve predicting how they might act as antioxidants or how they are metabolized in biological systems.

For example, a study on the antioxidant ability of 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) used quantum chemical calculations to investigate the reaction mechanism with free radicals. hueuni.edu.vn The calculations compared the energetics of two primary antioxidant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). hueuni.edu.vn The results indicated that the reaction with hydroperoxyl radicals occurred predominantly through the HAT mechanism, with the N-H group being the most likely site for hydrogen donation. hueuni.edu.vn Such studies provide a detailed, atomistic understanding of the chemical reactivity.

Similarly, computational approaches can predict metabolic pathways by identifying sites on the molecule that are most susceptible to enzymatic attack (e.g., by Cytochrome P450 enzymes). This involves calculating parameters like bond dissociation energies and the stability of potential intermediates. For N-Phenyl-N'-(1-phenylethyl)thiourea, likely sites of metabolism would include the phenyl rings (hydroxylation) and the nitrogen or sulfur atoms (oxidation). Predicting these pathways is essential in the early stages of drug development to anticipate the formation of active or potentially toxic metabolites. Studies on the methyltransferase HENMT1, for example, have used computational approaches to construct a competent catalytic complex and propose a detailed reaction mechanism for its function. plos.org

Biological Activity and Mechanistic Elucidation of N Phenyl N 1 Phenylethyl Thiourea Derivatives

General Biological Relevance of Thiourea (B124793) Derivatives

Thiourea derivatives are a versatile class of compounds with a broad spectrum of reported biological activities. mdpi.com These include antibacterial, antifungal, antiviral, antimalarial, anti-inflammatory, and anticancer properties. mdpi.comconnectjournals.commdpi.comresearchgate.net The biological activity of these compounds is often attributed to the presence of the thiourea moiety, which can engage in various interactions with biological macromolecules. The nitrogen and sulfur atoms in the thiourea core can act as hydrogen bond donors and acceptors, as well as chelate with metal ions, which can be crucial for their mechanism of action. mdpi.com The lipophilicity of the substituents on the nitrogen atoms also plays a significant role in their biological effects by influencing their ability to cross cell membranes. mdpi.com

Antimicrobial Activities and Mechanisms of Action

Antibacterial Action against Specific Pathogens (e.g., Staphylococcus aureus)

Thiourea derivatives have been investigated for their activity against a range of bacteria, including the pathogenic Staphylococcus aureus. mdpi.comnih.govnih.gov Some derivatives have shown potent antibacterial effects, with their mechanism of action sometimes linked to the inhibition of essential bacterial enzymes. nih.gov However, studies specifically detailing the efficacy of 1-Phenyl-3-(1-phenylethyl)thiourea against S. aureus or other specific bacterial pathogens, along with corresponding data such as Minimum Inhibitory Concentrations (MICs), are not present in the reviewed literature.

Antifungal Properties

The antifungal potential of thiourea derivatives is well-documented, with various compounds exhibiting activity against different fungal species. connectjournals.commdpi.comnih.gov The structural features of these molecules can be modified to enhance their antifungal potency. nih.gov Unfortunately, specific studies on the antifungal properties of this compound are lacking.

Mechanisms of Microbial Growth Inhibition (e.g., Topoisomerase/Gyrase Inhibition)

One of the proposed mechanisms for the antimicrobial activity of some thiourea derivatives is the inhibition of bacterial topoisomerases, such as DNA gyrase. nih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. However, there is no specific evidence to suggest that this compound acts through this or any other specific mechanism of microbial growth inhibition.

Antiprotozoal and Antiparasitic Research (e.g., Leishmania amazonensis)

Thiourea derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases like leishmaniasis. nih.gov Some studies have reported the activity of certain thiourea derivatives against Leishmania amazonensis and other protozoan parasites. nih.govplos.orgresearchgate.net The mechanism of action in these cases is still under investigation but is thought to involve the disruption of essential parasitic metabolic pathways. Specific research on the antiprotozoal activity of this compound against Leishmania amazonensis or other parasites has not been found.

Anticancer Activities and Proposed Mechanistic Pathways

The anticancer potential of thiourea derivatives has been a significant area of research. nih.govnih.govjppres.com Various derivatives have been shown to exhibit cytotoxic activity against different cancer cell lines. nih.govnih.govmdpi.comnih.gov The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of protein kinases, and interference with cell signaling pathways. researchgate.netnih.govnih.gov A study on the closely related urea (B33335) analogue, 1-phenyl-3-(1-phenylethyl)urea, identified it as a novel inhibitor of the CRAC channel, which is a potential target for immune disorders and could have implications for cancer therapy. nih.gov Another study on derivatives of 1-phenyl-3-(1-phenylethyl)urea showed their potential as complement inhibitors. nih.gov However, specific data on the anticancer activity and mechanistic pathways of this compound itself are not available in the current body of scientific literature.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated notable efficacy in curbing the proliferation of various cancer cell lines. nih.govnih.gov Studies have shown that these compounds can significantly reduce the number of viable cancer cells, indicating a cytostatic effect that suppresses their growth and division. nih.gov For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values indicating high potency. nih.govmdpi.com

The antiproliferative properties of these derivatives are often attributed to their ability to interfere with fundamental cellular processes. One such mechanism is the inhibition of microtubule polymerization, which is crucial for mitosis. nih.govelsevierpure.com A novel synthetic 1,3-phenyl bis-thiourea derivative, for example, was found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations by directly inhibiting tubulin polymerization. nih.gov This disruption of microtubule function leads to mitotic arrest and subsequent cell death. nih.gov

Furthermore, the cytotoxic effects of these compounds have been observed to be selective in some cases, showing greater potency against cancer cells compared to normal cells. nih.govmdpi.com For example, certain derivatives displayed favorable selectivity over normal HaCaT keratinocytes. nih.gov The growth inhibitory profiles of some of these thiourea derivatives have even been shown to be better than the reference chemotherapeutic agent, cisplatin, against selected tumor cells. nih.govmdpi.com

Below is a table summarizing the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed EffectReference(s)
3-(Trifluoromethyl)phenylthiourea analogsSW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia)Highly cytotoxic, with low IC50 values. nih.govmdpi.com
1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]Multiple cancer cell linesCytotoxic at nanomolar concentrations. nih.gov
3,4-DichlorophenylthioureaSW620 (Colon)Potent inhibition of cell growth. nih.gov
4-(Trifluoromethyl)phenylthioureaSW620 (Colon)Potent inhibition of cell growth. nih.gov

Apoptosis Induction

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Flow cytometry analyses have revealed that treatment with these compounds leads to a significant increase in both early and late apoptosis in cancerous cells compared to untreated controls. nih.gov

The pro-apoptotic activity of these derivatives has been observed across various cancer cell lines, including colon cancer (SW480, SW620) and leukemia (K-562) cells. nih.gov For instance, a 3,4-dichlorophenyl-substituted thiourea derivative was found to induce late apoptosis in 95-99% of colon cancer cells and 73% of K-562 cells. nih.gov Similarly, a novel synthetic 1,3-phenyl bis-thiourea compound was shown to cause cancer cell death through apoptosis, which was preceded by mitotic arrest. nih.gov

The induction of apoptosis is often linked to the activation of key effector proteins. Research has shown that some thiourea derivatives can activate caspases, a family of proteases that play a central role in the execution phase of apoptosis. nih.gov Specifically, the activation of caspase-3/7 has been identified as a significant molecular event following treatment with these compounds. nih.gov

DerivativeCancer Cell LineApoptotic EffectReference(s)
3,4-DichlorophenylthioureaSW480, SW620 (Colon), K-562 (Leukemia)Strong induction of late apoptosis. nih.gov
3-Chloro-4-fluorophenylthioureaColon cancer and K-562 cellsStrong pro-apoptotic activity. nih.gov
4-(Trifluoromethyl)phenylthioureaColon cancer and K-562 cellsStrong pro-apoptotic activity. nih.gov
1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]Multiple cancer cell linesCell death occurred by apoptosis. nih.gov

Modulation of Interleukin Levels (e.g., IL-6)

In addition to their direct cytotoxic and pro-apoptotic effects, derivatives of this compound have been shown to modulate the levels of inflammatory cytokines, such as Interleukin-6 (IL-6). nih.gov IL-6 is a pleiotropic cytokine that plays a crucial role in inflammation and has been implicated in the pathogenesis of various cancers. nih.govnih.gov

Studies have demonstrated that certain thiourea derivatives can act as inhibitors of IL-6 secretion in cancer cells. nih.gov In colon cancer cell lines (SW480 and SW620), treatment with these compounds led to a significant decrease in IL-6 levels, with reductions ranging from 23% to 63%. nih.gov This inhibitory effect on IL-6 production suggests that these derivatives may also exert their anticancer activity by modulating the tumor microenvironment. nih.gov

The ability to suppress cytokine release is a significant finding, as chronic inflammation is a known driver of cancer progression. nih.gov By reducing the levels of pro-inflammatory cytokines like IL-6, these compounds may help to create a less favorable environment for tumor growth and survival. nih.govnih.gov

DerivativeCell LineEffect on IL-6Reference(s)
3-(Trifluoromethyl)phenylthiourea analogsSW480, SW620 (Colon)Decreased IL-6 secretion by 23-63%. nih.gov
(4-(phenylamino)quinazolinyl)-phenylthiourea derivativesDifferentiated macrophage-like THP-1 cellsStrong inhibition of IL-6 release. nih.gov

Enzyme Inhibition in Cancer Pathways

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to inhibit key enzymes involved in cancer-related signaling pathways. nih.govmdpi.comresearchgate.netdntb.gov.ua

Carbonic Anhydrase Inhibition: Certain chiral thiourea derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes, specifically hCA I and hCA II. researchgate.netnih.gov These enzymes are involved in pH regulation and their inhibition can impact cancer cell survival. nih.gov Novel thiourea derivatives have shown inhibitory activity against both hCA I and hCA II. researchgate.net

Tyrosinase Inhibition: Tyrosinase is an enzyme involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.gov Some thiourea derivatives, such as 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), have been found to inhibit tyrosinase activity. nih.gov PTTU was shown to decrease melanin biosynthesis by directly inhibiting the catalytic activity of tyrosinase and promoting its degradation. nih.gov Phenylthiourea (PTU) is also a potent inhibitor of human tyrosinase. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy. dntb.gov.uanih.govbohrium.com Several thiourea derivatives have been designed and synthesized as EGFR kinase inhibitors. mdpi.comdntb.gov.uanih.gov One such derivative, featuring an N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework, demonstrated potent in vitro cytotoxicity against human lung carcinoma cells by markedly reducing the tyrosine phosphorylation of EGFR and inhibiting downstream signaling pathways. nih.gov In silico studies have also supported the potential of thiourea derivatives as EGFR tyrosine kinase inhibitors. dntb.gov.uabohrium.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is another important receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Halogenated phenyl-containing heterocyclic thioureas have been identified as inhibitors of VEGFR-2. mdpi.com

Enzyme TargetDerivative TypeInhibitory EffectReference(s)
Carbonic Anhydrase (hCA I, hCA II)Chiral thiourea derivativesCompetitive inhibition. researchgate.netnih.gov
Tyrosinase1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU)Decreased catalytic activity and stability. nih.gov
Epidermal Growth Factor Receptor (EGFR) KinaseN-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thioureaReduced tyrosine phosphorylation and inhibited downstream signaling. mdpi.comnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Halogenated phenyl-containing heterocyclic thioureasInhibition of receptor activity. mdpi.com

Receptor Binding and Modulation (e.g., 5-HT2A Receptor Antagonism)

Beyond their effects on cancer-related pathways, derivatives of this compound have also been investigated for their interactions with neurotransmitter receptors. Specifically, research has pointed towards their potential as antagonists of the 5-hydroxytryptamine (5-HT) 2A receptor. nih.gov

The 5-HT2A receptor is a subtype of serotonin (B10506) receptor that is widely distributed in the central nervous system and is involved in various physiological and psychological processes. Antagonism of this receptor is a key mechanism of action for several atypical antipsychotic drugs.

Studies have shown that certain compounds can inhibit responses mediated by the 5-HT2A receptor. For instance, in studies investigating the head-twitch response in rats, a behavior mediated by 5-HT2A receptor activation, selective 5-HT2A antagonists were able to block this effect. nih.gov While the direct binding of this compound itself to the 5-HT2A receptor is not explicitly detailed in the provided context, the exploration of related thiourea and urea derivatives as receptor modulators highlights a broader potential for this chemical class to interact with G-protein coupled receptors. The structural features of these derivatives, including the phenyl and substituted phenyl rings, provide a scaffold that can be modified to achieve specific receptor binding profiles.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological effects. nih.govnih.govmdpi.com

Influence of Substituent Nature and Position

The nature and position of substituents on the phenyl rings of this compound derivatives play a critical role in determining their biological potency and selectivity. nih.govnih.govmdpi.com

In the context of anticancer activity, the presence of electron-withdrawing groups on the terminal phenyl rings has been found to be particularly effective. nih.govmdpi.com For example, dihalogenophenyl derivatives, such as those with 3,4-dichloro substituents, and derivatives with a 4-trifluoromethyl-phenyl group have demonstrated high cytotoxicity against various cancer cell lines. nih.govmdpi.com The position of these substituents is also important, with a para-substituted thiourea showing significant activity. nih.gov

SAR studies on complement inhibitors have also highlighted the importance of substituents. nih.gov For instance, a 4-methoxyl group on the left-hand side benzene (B151609) ring, along with an appropriately sized alkyl substituent in the 3-position, was found to be essential for effective complement inhibition. nih.gov This suggests that hydrophobic interactions of the 3- and 4-position groups with the target protein may be responsible for the increase in potency. nih.gov Furthermore, the stereochemistry at the chiral center of the phenylethyl group is critical, with the S-configuration being favored for activity. nih.gov

In the case of antiplatelet activity, lipophilicity has been identified as an important feature. nih.gov Increasing the length of the alkyl chain of the thiourea derivatives, for example, from a phenyl to a phenethyl substituent, resulted in better inhibitory activity against thromboxane (B8750289) B2 production. nih.gov

The following table summarizes the influence of substituents on the biological activity of this compound derivatives.

Biological TargetFavorable SubstituentsUnfavorable/Less Active SubstituentsReference(s)
Cancer Cell CytotoxicityElectron-withdrawing groups (e.g., 3,4-dichloro, 4-trifluoromethyl) on the terminal phenyl ring.- nih.govmdpi.com
Complement Inhibition4-Methoxyl group and a 3-position alkyl group on the left-hand benzene ring; S-configuration at the chiral center.R-enantiomer at the chiral center; benzyl (B1604629) or H substitution in certain positions. nih.gov
Antiplatelet ActivityLonger hydrophobic groups (e.g., phenethyl) on the thiourea moiety, opposed by a polar electron-rich hydrogen-bond acceptor group.Shorter alkyl chains (e.g., phenyl, benzyl) in some contexts. nih.gov

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of chiral molecules like this compound, which possesses a stereocenter at the 1-phenylethyl moiety, the different enantiomers, (R) and (S), can exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer, leading to variations in binding affinity, efficacy, and metabolism.

While direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of this compound are not extensively documented in publicly available research, the principle of stereoselectivity is well-established for other thiourea derivatives. For instance, studies on related chiral thiourea compounds have demonstrated that the specific stereoisomer can be a critical determinant of biological effect.

A notable example is seen in the antituberculosis activity of N-(4-((R)-1-phenylethyl)carbamothioyl)benzamide, where the (R)-enantiomer was specifically investigated, suggesting the importance of this configuration for its biological action. The existence of specific enantiomers for closely related compounds, such as 1-methyl-3-phenyl-1-[(1R)-1-phenylethyl]thiourea, further underscores the relevance of stereochemistry in this class of molecules.

The differential interaction of enantiomers with their biological targets can be attributed to the specific spatial orientation of their functional groups. One enantiomer may fit perfectly into the binding site of a receptor or enzyme, leading to a potent biological response, while the other enantiomer may have a weaker interaction or may even bind to a different target altogether, resulting in a different or no effect.

Table 1: Examples of Stereochemical Influence on the Biological Activity of Chiral Compounds

Compound/Derivative ClassStereoisomer(s)Observed Biological Activity/Significance
N-(4-((R)-1-phenylethyl)carbamothioyl)benzamide(R)-enantiomerInvestigated for antituberculosis activity.
1-methyl-3-phenyl-1-[(1R)-1-phenylethyl]thiourea(1R)-enantiomerConfirms the existence of specific stereoisomers in this structural family.

Dual-Action Mechanisms of Biological Activity

The concept of a single therapeutic agent acting on multiple biological targets, known as polypharmacology or dual-action mechanism, is a growing area of interest in drug discovery. This approach can offer advantages in terms of enhanced efficacy and a reduced likelihood of developing resistance. Thiourea derivatives have emerged as a class of compounds that can exhibit such multi-target activities.

While a specific dual-action mechanism for this compound has not been explicitly elucidated, research on structurally related thiourea compounds provides compelling evidence for this possibility. For example, the compound 1-Phenyl-3-(2-thiazolyl)-2-thiourea has been shown to inhibit melanogenesis through a dual mechanism. nih.gov It not only directly inhibits the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis, but also promotes the degradation of the tyrosinase protein. nih.gov

Furthermore, studies on a series of 1,3-disubstituted thiourea derivatives have revealed their ability to induce both cytotoxic and pro-apoptotic effects in cancer cells, alongside the inhibition of interleukin-6 (IL-6) secretion. This suggests that these compounds can simultaneously modulate multiple pathways involved in cancer cell proliferation and inflammation.

The potential for this compound to exhibit a dual-action mechanism could be attributed to the versatile chemical nature of the thiourea scaffold and the presence of two phenyl rings. These structural features could allow the molecule to interact with different binding sites on a single target or to engage with multiple distinct biological targets. For instance, it could potentially inhibit a key enzyme while also modulating a signaling pathway. Further research is needed to explore the specific multi-target profile of this compound and its derivatives.

Table 2: Examples of Dual-Action Mechanisms in Thiourea Derivatives

Thiourea DerivativePrimary Biological EffectDocumented Dual-Action Mechanism
1-Phenyl-3-(2-thiazolyl)-2-thioureaInhibition of melanogenesis1. Inhibition of tyrosinase enzymatic activity. 2. Promotion of tyrosinase protein degradation. nih.gov
1,3-Disubstituted thiourea derivativesAnticancer activity1. Induction of cytotoxicity and apoptosis. 2. Inhibition of interleukin-6 (IL-6) secretion.

Supramolecular Chemistry and Molecular Recognition by N Phenyl N 1 Phenylethyl Thiourea Derivatives

Anion Recognition and Binding

The ability of thiourea (B124793) derivatives to bind anions is a well-established area of supramolecular chemistry. frontiersin.orgnih.govnih.govwikipedia.org The two N-H groups of the thiourea functionality can form strong hydrogen bonds with anionic guests, effectively acting as a neutral receptor. frontiersin.orgnih.govrsc.org The strength and selectivity of this binding are influenced by several factors, including the acidity of the N-H protons and the steric and electronic properties of the substituents on the thiourea nitrogen atoms. rsc.orgnih.gov

Thiourea-based receptors generally exhibit a higher affinity for anions compared to their urea (B33335) counterparts due to the greater acidity of the thiourea N-H protons. frontiersin.orgnih.govrsc.org Studies on various thiourea derivatives have demonstrated their capability to bind a range of anions, including halides and oxoanions, with a general preference for more basic anions. frontiersin.orgnih.govnih.gov For instance, in competitive binding studies, the typical binding affinity for halides follows the order: fluoride (B91410) > chloride > bromide > iodide, and for oxoanions: dihydrogen phosphate (B84403) > hydrogen sulfate (B86663) > nitrate (B79036) > perchlorate. frontiersin.orgnih.gov

The binding event can be monitored by various spectroscopic techniques, such as UV-Vis and NMR spectroscopy. frontiersin.orgnih.govnih.gov The interaction with an anion often leads to a colorimetric change, particularly in receptors containing a chromophore like a nitrophenyl group, allowing for visual detection. frontiersin.orgnih.gov

Table 1: Anion Binding Affinities of a Thiourea-Based Receptor

AnionAssociation Constant (log K)
Fluoride5.98
Acetate5.45
Dihydrogen Phosphate5.11
Benzoate4.19
Chloride3.32
Bromide< 3
Iodide< 3
Dihydrogen Sulfate< 3

This table presents representative data for a thiourea-based receptor, MT4N, demonstrating its high affinity for basic anions, especially fluoride. The data is sourced from studies on anion recognition by thiourea derivatives. nih.gov

Chiral Molecular Recognition Phenomena

The incorporation of a chiral element, such as the (S)-1-phenylethyl group, into the thiourea structure imparts the ability to differentiate between enantiomers of other chiral molecules. acs.orgnih.govmdpi.com This chiral recognition is a cornerstone of many biological processes and has significant applications in areas like enantioselective catalysis and separation science. rsc.orgrsc.org

The mechanism of chiral recognition by these thiourea derivatives relies on the formation of diastereomeric complexes with the enantiomers of a chiral guest. nih.gov The stability of these complexes differs due to the distinct three-dimensional arrangement of interacting groups, leading to a preferential binding of one enantiomer over the other. nih.gov These interactions often involve a network of hydrogen bonds and π-π stacking. mdpi.com

For example, chiral thiourea receptors have been successfully employed to recognize chiral carboxylates, such as mandelate (B1228975) and N-acetylphenylalanine. acs.org The enantioselectivity of this recognition can be fine-tuned by modifying the structure of the receptor. nih.gov NMR titration is a powerful technique to quantify the binding affinities and determine the enantioselectivity (α = K_S/K_R or K_L/K_D). acs.org

Table 2: Enantioselective Recognition of Chiral Carboxylates

ReceptorGuest AnionEnantioselectivity (α)
Thiourea Receptor 1b(R/S)-Mandelate1.8
Thiourea Receptor 1c(R/S)-Mandelate1.7
Thiourea Receptor 1g(R/S)-Mandelate1.6
Thiourea Receptor 1b(L/D)-N-Acetylphenylalanine1.5
Thiourea Receptor 1c(L/D)-N-Acetylphenylalanine1.4

This table illustrates the enantioselectivity of different thiourea-based receptors for mandelate and N-acetylphenylalanine anions, as determined by competitive NMR titrations. The data highlights the ability of these receptors to preferentially bind one enantiomer over the other. acs.org

Hydrogen Bonding Interactions in Supramolecular Assemblies

Hydrogen bonding is the primary driving force for the formation of supramolecular assemblies of thiourea derivatives. acs.orgacs.org The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. acs.orgacs.org This leads to the formation of characteristic hydrogen-bonding motifs, such as dimers and chains. acs.org

In the solid state, N,N'-disubstituted thioureas often form a hydrogen-bonded dimer motif through N-H···S interactions. These dimers can then further assemble into more extended structures like tapes or sheets. acs.org The specific packing arrangement is influenced by the nature of the substituents on the thiourea nitrogen atoms. acs.org For instance, the presence of bulky substituents can favor the formation of a one-dimensional chain motif over the dimer.

Table 3: Common Hydrogen Bonding Parameters in Thiourea Derivatives

InteractionDistance (Å)Angle (°)
N-H···S2.4 - 2.8150 - 170
N-H···O1.8 - 2.2160 - 180
O-H···S2.3 - 2.6155 - 175

This table provides typical ranges for bond distances and angles of common hydrogen bonds observed in the crystal structures of thiourea derivatives, illustrating the geometry of these key interactions. acs.orgnih.gov

Crystal Engineering Aspects of Thiourea Derivatives

Crystal engineering with thiourea derivatives focuses on the rational design of solid-state architectures with desired properties. By understanding the interplay of intermolecular interactions, it is possible to control the packing of molecules in the crystal lattice. rsc.orgrsc.org For thiourea derivatives, hydrogen bonding is the most predictable and versatile tool for crystal engineering.

The self-assembly of chiral thiourea derivatives can lead to spontaneous resolution, where a racemic mixture crystallizes to give separate crystals of the two enantiomers. rsc.orgrsc.org This phenomenon is driven by the thermodynamic stability gained when molecules of the same chirality pack together in the crystal lattice. rsc.orgrsc.org Single-crystal X-ray diffraction is an indispensable tool for elucidating the three-dimensional structure and understanding the interactions responsible for this self-recognition. rsc.orgrsc.orgacs.org

The morphology of the resulting crystals can also be influenced by the molecular structure and the crystallization conditions. nih.gov Studies on derivatives of N-phenyl-N'-[1(S)-1-phenylethyl]thiourea have shown that substitutions on the phenyl ring can significantly alter the crystal packing and, consequently, the physical properties of the material. nih.gov

Catalytic Applications of N Phenyl N 1 Phenylethyl Thiourea Derivatives

Organocatalysis with Chiral Thiourea (B124793) Derivatives

Chiral thiourea derivatives are a cornerstone of modern organocatalysis, a field that utilizes small, metal-free organic molecules to catalyze chemical reactions. researchgate.netacs.org The catalytic prowess of these compounds is generally attributed to their ability to act as hydrogen-bond donors. acs.orgscispace.com By forming specific, non-covalent interactions with a substrate, the thiourea catalyst can activate it towards a nucleophilic attack, often within a well-defined chiral environment that dictates the stereochemical outcome of the reaction. cdnsciencepub.com Many successful catalysts are bifunctional, incorporating a basic moiety (like a tertiary amine) alongside the acidic thiourea group. jst.go.jpnih.govjst.go.jp This bifunctionality allows for the simultaneous activation of both the electrophile (via hydrogen bonding to the thiourea) and the nucleophile (via interaction with the basic site), leading to highly efficient and selective transformations. jst.go.jpjst.go.jp

Asymmetric Transformations (e.g., Aldol (B89426) Condensation, Michael Addition)

Chiral thiourea derivatives have proven to be exceptionally effective catalysts for a variety of asymmetric transformations, most notably the Michael addition and the aldol reaction. These reactions are fundamental in organic synthesis for constructing carbon-carbon bonds. cdnsciencepub.combeilstein-journals.org

Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a powerful tool for synthesis. beilstein-journals.orgrsc.org Bifunctional thiourea catalysts, often derived from chiral diamines like 1,2-diphenylethylenediamine, have been developed to catalyze the asymmetric Michael addition of various nucleophiles, including 1,3-dicarbonyl compounds and cycloketones, to nitroolefins. jst.go.jprsc.orgrsc.orgmdpi.com These reactions often proceed with high yields and excellent enantioselectivities, furnishing chiral building blocks that are valuable for synthesizing bioactive molecules. beilstein-journals.orgrsc.org For instance, the addition of acetylacetone (B45752) to β-nitrostyrene can be catalyzed by chiral thioureas to produce the corresponding Michael adduct with high yield and enantiomeric excess (ee). beilstein-journals.org

Table 1: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene Catalyzed by a Chiral Calix nih.govthiourea Derivative

Catalyst Solvent Yield (%) Enantiomeric Excess (ee, %)
**Catalyst 2*** Toluene/Water 99 94
**Catalyst 3*** Toluene/Water 96 85
**Catalyst 1*** Toluene/Water 98 76

Catalysts are upper rim-functionalized calix nih.govarene-based chiral cyclohexanediamine (B8721093) thiourea derivatives. Data sourced from a study on calix nih.govthiourea catalysts. beilstein-journals.org

Asymmetric Aldol Reaction: The aldol reaction, which forms a β-hydroxy ketone or aldehyde, is another cornerstone of C-C bond formation. cdnsciencepub.comnih.gov Chiral bifunctional catalysts that merge a proline amide scaffold with a thiourea moiety have been successfully applied in direct asymmetric aldol reactions. nih.govcdnsciencepub.com These catalysts effectively promote the reaction between cyclohexanone (B45756) and various aldehydes, yielding the anti-aldol products with high diastereoselectivity and enantioselectivity, often in the presence of water. cdnsciencepub.com The development of such catalysts highlights the modularity and tunability of thiourea-based systems for achieving challenging asymmetric transformations. acs.orgresearchgate.net

Table 2: Direct Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Catalyst Additive Yield (%) Diastereomeric Ratio (anti/syn) Enantiomeric Excess (ee, %)
**4a*** H₂O 95 >20:1 91 (anti)
**4b*** H₂O 92 >20:1 86 (anti)
**4c*** H₂O 90 >20:1 89 (anti)
**4d*** H₂O 85 >20:1 75 (anti)

Catalysts are chiral proline amide–thiourea bifunctional derivatives. Data sourced from a study on direct asymmetric aldol reactions. cdnsciencepub.com

Proposed Catalytic Mechanisms (e.g., Brønsted Acid Catalysis)

The catalytic activity of thioureas is most commonly explained by their function as hydrogen-bond donors, activating substrates through dual H-bonding interactions. acs.orgscispace.com In bifunctional catalysts, this is often coupled with Brønsted base or Lewis base activation of the nucleophile by an amine group. nih.govnih.gov For example, in the Michael addition of a dicarbonyl compound to a nitroolefin, the thiourea moiety is believed to activate the nitroolefin by forming two hydrogen bonds with the nitro group, while the amine base deprotonates the dicarbonyl compound to form an enolate. beilstein-journals.orgnih.gov

However, an alternative mechanism has been proposed where the thiourea acts as a Brønsted acid. scispace.comacs.org Computational and experimental studies on reactions like the tetrahydropyranylation of alcohols suggest that the thiourea can protonate the substrate (e.g., 3,4-dihydro-2H-pyran) to form a reactive oxacarbenium ion. acs.orgacs.org This ion then reacts with the nucleophile (the alcohol), and the proton is subsequently transferred back to the catalyst. scispace.comacs.org Evidence for this Brønsted acid mechanism includes the observation that N-methylated thioureas, which are incapable of dual hydrogen bonding but can still act as acids, show similar catalytic activity. acs.org In some cases, a thiourea can function as an asymmetric Brønsted acid, where the rate- and enantioselectivity-determining step is the protonation of an intermediate by one of the thiourea N-H protons. nih.gov The co-catalysis of a thiourea with a stronger Brønsted acid can also create a new, bifunctional catalytic system where the components work in concert to promote the reaction. thieme-connect.com

Metal-Thiourea Complexes in Catalysis (e.g., Ruthenium(II) Catalysts)

Thiourea derivatives are versatile ligands capable of coordinating to a wide range of metal centers through their sulfur atom, and in some cases, through nitrogen or other appended donor atoms. nih.govmdpi.comoup.com The resulting metal-thiourea complexes have found applications in various fields, including catalysis. nih.govgoogle.com The coordination of a thiourea ligand to a metal can modulate the metal's electronic properties and steric environment, leading to unique catalytic activities not observed with either component alone.

Ruthenium(II) complexes incorporating thiourea derivatives are of particular interest. nih.govmdpi.com Organometallic Ru(II)-arene complexes, for example, have been synthesized with thiourea derivatives acting as co-ligands alongside phosphines or diimines. nih.govmdpi.com These complexes are often prepared by reacting a ruthenium-arene precursor, such as [Ru(p-cymene)Cl₂]₂, with the desired thiourea ligand. mdpi.com While many studies focus on the biological activity of these complexes, their catalytic potential is an active area of research. nih.govmdpi.com For instance, Ru(II) complexes with phosphonate-substituted phenanthroline ligands have demonstrated efficacy as reusable photoredox catalysts for transformations of tertiary amines, suggesting a pathway for the application of related thiourea complexes in similar catalytic cycles. rsc.org The stability and coordination chemistry of these complexes are crucial for their function, with factors like the choice of solvent and counter-ion influencing their structure and reactivity in solution. nih.gov

Other Advanced Applications and Emerging Research Areas

Materials Science Applications (e.g., Sensors, Polymers)

There is currently no available scientific literature detailing the application of 1-Phenyl-3-(1-phenylethyl)thiourea in materials science. Research into its potential use in the development of new sensors or as a component in polymer synthesis has not been reported in the reviewed sources. While the broader class of thiourea (B124793) derivatives has shown promise in materials science, specific studies on this compound are absent. For instance, other thiourea derivatives have been investigated for their potential in gas sensing, but no such data exists for the compound .

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into N-phenyl-N'-(1-phenylethyl)thiourea and related structures has yielded several important insights. A key area of investigation has been their potential as therapeutic agents. A study focusing on the closely related urea (B33335) analogue, 1-phenyl-3-(1-phenylethyl)urea, identified it as an inhibitor of Ca²⁺-release-activated Ca²⁺ (CRAC) channels, which are potential targets for treating immune disorders. nih.gov Structure-activity relationship (SAR) studies of its derivatives revealed that the S-configuration at the chiral center and the presence of electron-donating groups on the phenyl ring enhanced inhibitory activity. nih.gov

Thiourea (B124793) derivatives, in general, are recognized for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.govmdpi.com This wide range of effects is attributed to the versatile bonding capabilities of the thiourea moiety, which contains both sulfur and nitrogen atoms capable of coordinating with metal ions and participating in hydrogen bonding. nih.govsemanticscholar.org The specific substitutions on the nitrogen atoms, such as the phenyl and 1-phenylethyl groups, are crucial in modulating this activity and the compound's pharmacokinetic profile. mdpi.com

In the realm of materials science, research has highlighted the non-linear optical (NLO) properties of chiral thiourea derivatives. For instance, studies on enantiopure N-(4-X-phenyl)-N'-[1(S)-1-phenylethyl]thiourea (where X = Cl, Br, NO₂) have shown that these molecules can crystallize in non-centrosymmetric space groups, a prerequisite for effects like the linear electro-optic effect. nih.gov The molecular packing and dipole moments within the crystal lattice are critical determinants of these properties. nih.gov Furthermore, thioureas have been explored as organocatalysts, sometimes in cooperative systems, for reactions like the ring-opening polymerization of lactones, demonstrating their utility in polymer synthesis. rsc.org

Unexplored Avenues and Potential for Novel Applications

Despite the progress made, numerous avenues for research on N-phenyl-N'-(1-phenylethyl)thiourea remain unexplored. A significant opportunity lies in the systematic exploration of its therapeutic potential beyond the currently identified activities.

Broadening Biological Screening: While the general class of thioureas is known for wide-ranging bioactivity, comprehensive screening of N-phenyl-N'-(1-phenylethyl)thiourea against a wider array of targets is needed. mdpi.comnih.gov This includes investigating its potential as an antiprotozoal agent, given that other thiourea derivatives have shown promise against parasites like Leishmania. mdpi.com Further studies are also required to understand the mechanisms behind its observed antioxidant and anti-biofilm activities. nih.gov

Organometallic Chemistry and Catalysis: The ability of the thiourea functional group to act as a ligand for various metal centers is well-documented for acyl thioureas. nih.govrsc.orgrsc.org Synthesizing and characterizing metal complexes of N-phenyl-N'-(1-phenylethyl)thiourea could lead to novel catalysts with unique stereoselectivity, driven by the chiral phenylethyl group. These new complexes could find applications in asymmetric synthesis.

Advanced Materials: The investigation into the NLO properties of related chiral thioureas could be expanded. nih.gov Modifying the phenyl rings with different substituents could fine-tune the electronic properties and enhance the NLO response. Furthermore, incorporating this chiral thiourea into polymer backbones could lead to the development of new functional materials with applications in optics and electronics.

Chemosensors: Acyl thiourea derivatives have been utilized as chemosensors for detecting specific ions. researchgate.net The potential of N-phenyl-N'-(1-phenylethyl)thiourea to act as a selective sensor for metal cations or anions has not been thoroughly investigated and represents a promising area for developing new analytical tools.

Challenges and Opportunities in N-Phenyl-N'-(1-Phenylethyl)thiourea Research

The future of research into this compound is filled with both challenges and opportunities.

Challenges:

Synthesis and Purification: The synthesis of enantiomerically pure N-phenyl-N'-(1-phenylethyl)thiourea requires careful control of reaction conditions to avoid racemization. nih.govresearchgate.net Developing more efficient and scalable synthetic routes, including continuous-flow methods, is crucial for producing high-purity material for further studies. mdpi.com

Understanding Mechanism of Action: For many of the observed biological activities of thiourea derivatives, the precise molecular mechanisms remain unclear. nih.govdrugbank.com Elucidating how N-phenyl-N'-(1-phenylethyl)thiourea interacts with biological targets at a molecular level is a significant challenge that will require a combination of biochemical assays, structural biology, and computational modeling.

Structure-Property Relationships: While some SAR studies exist, a comprehensive understanding of how structural modifications affect the physical and biological properties is still developing. nih.gov Building a detailed map of these relationships is essential for the rational design of new derivatives with optimized functions.

Opportunities:

Interdisciplinary Collaboration: The diverse potential applications of this compound in medicine, catalysis, and materials science create a prime opportunity for collaboration between chemists, biologists, and materials scientists. Such partnerships can accelerate the translation of fundamental research into practical applications.

Computational Chemistry: Advances in computational methods offer a powerful tool for predicting the properties of new derivatives, understanding reaction mechanisms, and modeling interactions with biological targets. hueuni.edu.vn Integrating computational studies with experimental work can guide synthetic efforts and provide deeper insights, saving time and resources.

Green Chemistry: There is an opportunity to develop more environmentally friendly synthetic methods for thiourea derivatives, aligning with the principles of green chemistry. mdpi.com This includes using less hazardous solvents and reagents and developing catalytic processes that minimize waste.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-phenyl-3-(1-phenylethyl)thiourea?

The synthesis typically involves nucleophilic addition between substituted amines and isothiocyanates. For example:

  • Route 1 : React phenyl isothiocyanate with 1-phenylethylamine in ethanol or ethyl acetate under reflux (60–80°C) for 4–6 hours, yielding the thiourea derivative after crystallization .
  • Route 2 : Optimize purity (>95%) via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Critical Parameters : pH control (neutral to slightly basic), anhydrous conditions, and stoichiometric ratios (1:1 amine:isothiocyanate) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the thiourea linkage (δ ~10–12 ppm for N–H protons) and substituent integration .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 256.27 for C15_{15}H16_{16}N2_2S) .
  • X-ray Crystallography : Resolves steric effects from the phenylethyl group; SHELX software refines crystal packing and hydrogen-bonding networks .

Q. What are the primary biological or chemical applications of this thiourea derivative?

  • Enzyme Inhibition : Acts as a competitive inhibitor for metalloenzymes (e.g., urease) via sulfur-metal coordination .
  • Mercury Sensing : The thiocarbonyl group selectively binds Hg2+^{2+}, enabling fluorometric detection (limit of detection ~10 nM) .
  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu2+^{2+}, Pt2+^{2+}) for catalytic or medicinal studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence bioactivity?

  • SAR Insights :
    • Phenyl Group Modifications : Electron-withdrawing groups (e.g., –Cl, –NO2_2) enhance enzyme inhibition but reduce solubility .
    • Alkyl Chain Length : Longer chains (e.g., hexyl) improve membrane permeability but may sterically hinder target binding .
    • Thiourea vs. Urea : Replacing oxygen with sulfur increases metal-binding affinity but reduces hydrolytic stability .
  • Methodology : Use parallel synthesis and high-throughput screening (HTS) to evaluate IC50_{50} values across derivatives .

Q. How can computational methods (e.g., DFT, MD) predict interactions with biological targets?

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with cysteine residues in enzymes .
  • Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., urease active site) over 100-ns trajectories .
  • Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding poses and affinity scores for lead optimization .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50_{50} values for urease inhibition may arise from:
    • Assay Variability : Standardize buffer pH (7.4 vs. 6.8) and enzyme sources (plant vs. bacterial) .
    • Redox Interference : Use chelators (e.g., EDTA) to rule out metal-mediated false positives .
    • Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) across triplicate experiments .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges :
    • Flexible Alkyl Chains : Induce disorder; mitigate via slow evaporation (pentane/dichloromethane) at 4°C .
    • Hydrogen Bonding : Thiourea’s N–H groups form unpredictable networks; use co-crystallization with carboxylic acids .
  • Refinement : SHELXL resolves thermal motion artifacts; TWINABS corrects for twinning in low-symmetry space groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.